molecular formula C13H18O4 B2566458 2-(2-Phenyl-1,3-dioxan-5-yl)propane-1,3-diol CAS No. 1260789-17-0

2-(2-Phenyl-1,3-dioxan-5-yl)propane-1,3-diol

Cat. No.: B2566458
CAS No.: 1260789-17-0
M. Wt: 238.283
InChI Key: BLNWWFPVUPACDN-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1,3-dioxan-5-yl)propane-1,3-diol is an organic compound that belongs to the class of 1,3-dioxanes These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyl-1,3-dioxan-5-yl)propane-1,3-diol typically involves the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal through chemical reaction or physical sequestration .

Industrial Production Methods

Industrial production of 1,3-dioxanes, including this compound, often involves similar acetalization processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide have been reported to be highly efficient for these reactions .

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-1,3-dioxan-5-yl)propane-1,3-diol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its ability to form stable cyclic acetals makes it useful in protecting carbonyl groups during synthesis . Additionally, its phenyl group can participate in π-π interactions, enhancing its binding affinity to certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenyl-1,3-dioxan-5-yl)propane-1,3-diol is unique due to its specific combination of a phenyl group and a propane-1,3-diol moiety.

Properties

IUPAC Name

2-(2-phenyl-1,3-dioxan-5-yl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c14-6-11(7-15)12-8-16-13(17-9-12)10-4-2-1-3-5-10/h1-5,11-15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNWWFPVUPACDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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